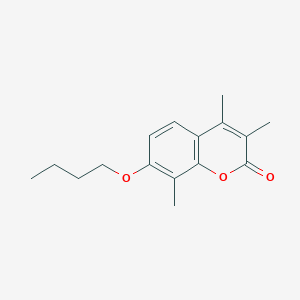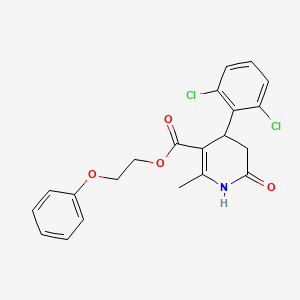
7-butoxy-3,4,8-trimethyl-2H-chromen-2-one
Overview
Description
7-butoxy-3,4,8-trimethyl-2H-chromen-2-one, also known as Daphnetin, is a natural coumarin derivative found in plants such as Daphne odora and Justicia procumbens. It has been widely studied for its potential therapeutic properties, particularly in the treatment of cancer and inflammation.
Mechanism of Action
The mechanism of action of 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one varies depending on the area of research. In cancer research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to induce apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt pathway. In inflammation research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines. In cardiovascular research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to improve blood flow by inhibiting platelet aggregation and reducing thrombosis. In neurological research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, anti-thrombotic, and neuroprotective effects. In cancer research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. In inflammation research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the NF-κB pathway. In cardiovascular research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to inhibit platelet aggregation and reduce thrombosis. In neurological research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one in lab experiments is its potential therapeutic properties, which make it a promising candidate for various fields of medicine. Another advantage is its availability, as it can be synthesized chemically or extracted from natural sources. However, one of the limitations of using 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one in lab experiments is the lack of clinical data, as most studies have been conducted in vitro or in animal models. Another limitation is the potential side effects, which have not been fully elucidated.
Future Directions
There are several future directions for 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one research, including clinical trials to evaluate its safety and efficacy in humans, the development of new synthesis methods to improve yield and purity, and the investigation of its potential use in combination therapy with other drugs. Additionally, further research is needed to elucidate the mechanism of action of 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one in various areas of medicine and to identify potential side effects.
Scientific Research Applications
7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been studied for its potential therapeutic properties in various fields of medicine, including cancer, inflammation, cardiovascular disease, and neurological disorders. In cancer research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In inflammation research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In cardiovascular research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to improve blood flow and reduce the risk of thrombosis. In neurological research, 7-butoxy-3,4,8-trimethyl-2H-chromen-2-one has been shown to have neuroprotective effects and improve cognitive function.
properties
IUPAC Name |
7-butoxy-3,4,8-trimethylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O3/c1-5-6-9-18-14-8-7-13-10(2)11(3)16(17)19-15(13)12(14)4/h7-8H,5-6,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHZAOLJFGYHKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-butoxy-3,4,8-trimethyl-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonothioyl)amino]-2-thiophenecarboxylate](/img/structure/B4657879.png)
![5-{2-[2-(4-chlorophenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4657888.png)
![4-({[(5-chloro-2-methylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4657889.png)
![N-(2,5-dimethoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B4657894.png)
![methyl 4-oxo-2-thioxo-3-[(3,4,5-trimethoxybenzoyl)amino]-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4657902.png)
![4-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-(3-methoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4657909.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-1-(4-bromophenyl)cyclopentanecarboxamide](/img/structure/B4657921.png)
![3-(4-fluorophenyl)-N-{[(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)amino]carbonothioyl}acrylamide](/img/structure/B4657923.png)
![7-(3,4-dimethoxyphenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B4657931.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-methyl-N-(3-pyridinylmethyl)acetamide](/img/structure/B4657935.png)
![N-(4-bromophenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4657943.png)
![N-[1-(1-adamantyl)ethyl]-4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4657958.png)
